5-bromo-1H-pyrrolo[3,2-b]pyridine
Overview
Description
5-bromo-1H-pyrrolo[3,2-b]pyridine is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
5-Bromo-4-azaindole, also known as 5-bromo-1H-pyrrolo[3,2-b]pyridine or MFCD09263244, is a compound that has been studied for its potential biological activities . .
Mode of Action
Azaindole derivatives, to which 5-bromo-4-azaindole belongs, have been recognized as kinase inhibitors . They interact with the ATP binding site of kinases, which can lead to the inhibition of kinase activity . This interaction can result in changes in cellular processes controlled by these kinases.
Pharmacokinetics
Azaindoles have been noted for their potential in drug optimization strategies, with the ability to modulate properties such as solubility, pk a, lipophilicity, and target binding . These properties can impact the bioavailability of the compound.
Result of Action
Given its potential role as a kinase inhibitor, it may influence cellular processes regulated by kinases, potentially leading to changes in cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
5-Bromo-1H-pyrrolo[3,2-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to interact with fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . These interactions can lead to the inhibition of kinase activity, which is crucial for cell signaling and proliferation. Additionally, this compound has shown potential as an inhibitor of human neutrophil elastase (HNE), an enzyme involved in inflammatory processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with FGFRs can inhibit cell proliferation and induce apoptosis in cancer cells . This compound has also been observed to affect the PI3K-Akt and RAS-MEK-ERK signaling pathways, which are critical for cell survival and growth . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, ultimately leading to reduced cell proliferation and increased apoptosis . Additionally, this compound can interact with other biomolecules, such as HNE, through hydrogen bonding and hydrophobic interactions, further modulating their activity .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, with a half-life of approximately 1.324 hours in the presence of hydroxyl radicals . Over time, it can degrade into smaller metabolites, which may have different biological activities . Long-term exposure to this compound has been observed to cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Properties
IUPAC Name |
5-bromo-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-2-1-5-6(10-7)3-4-9-5/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTANNMEOBCHKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646719 | |
Record name | 5-Bromo-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-51-4 | |
Record name | 5-Bromo-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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